2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups, including a naphthalen-1-yloxyethyl group, a piperazin-1-yl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized by reacting appropriate pyrazole and pyrimidine precursors under controlled conditions. This step often involves cyclization reactions facilitated by catalysts or specific reaction conditions.
Substitution Reactions: The introduction of the naphthalen-1-yloxyethyl group and the piperazin-1-yl group is achieved through substitution reactions. These reactions may require the use of reagents such as alkyl halides and bases to facilitate the substitution process.
Final Functionalization: The phenyl and propyl groups are introduced in the final steps through additional substitution or coupling reactions. These steps may involve the use of palladium-catalyzed cross-coupling reactions or other similar methodologies.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, bases, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through the following pathways:
Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic or signaling pathways.
Molecular Docking: Studies have shown that the compound can interact with active residues of proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine.
Naphthalen-1-yloxyethyl Substituted Compounds: Compounds with similar naphthalen-1-yloxyethyl groups but different core structures.
Uniqueness
2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its combination of functional groups and its potential biological activity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H35N5O |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
2-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C32H35N5O/c1-3-10-27-23-30(37-32(33-27)31(24(2)34-37)26-12-5-4-6-13-26)36-19-17-35(18-20-36)21-22-38-29-16-9-14-25-11-7-8-15-28(25)29/h4-9,11-16,23H,3,10,17-22H2,1-2H3 |
InChI Key |
XSXFIBMYTBQQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.